4,N-Dihydroxy-benzamidine
Overview
Description
4,N-Dihydroxy-benzamidine is a chemical compound . It is primarily used as a drug intermediate and chemical reagent . In medicine, it is often used as a raw material for anticoagulant drugs by forming substances with anticoagulant effects when combined with certain drugs . Additionally, it can also serve as an inhibitor for certain enzymes, exhibiting significant biological activity .
Synthesis Analysis
The synthesis of N-Hydroxyamidines, which includes 4,N-Dihydroxy-benzamidine, involves treating 4-fluoro-aniline with Benzoyl chloride to obtain crystals of anilide . The pure aniline is then converted into imidoyl chloride by heating with thionyl chloride . Equimolar quantities of (4. fluoro) phenyl benzamidoyl chloride, when reacted with N-aryl hydroxylamine in diethyl ether solution at 0-5°C, yield white shining crystals of N-Hydroxyamidine hydrochloride .Molecular Structure Analysis
The molecular structure of compounds similar to 4,N-Dihydroxy-benzamidine has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of these compounds .Chemical Reactions Analysis
Benzamidinium compounds, which include 4,N-Dihydroxy-benzamidine, have been found to hydrolyze at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs .Safety And Hazards
Future Directions
The future directions of research on compounds like 4,N-Dihydroxy-benzamidine could involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . The design of biologically active compounds based on isocytosine and its derivatives has been identified as a priority direction .
properties
IUPAC Name |
N',4-dihydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXWNSNMVKGNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,N-Dihydroxy-benzamidine |
Synthesis routes and methods
Procedure details
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